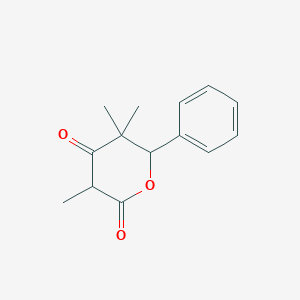

2H-Pyran-2,4(3H)-dione, dihydro-3,5,5-trimethyl-6-phenyl-

Description

This compound belongs to the 2H-pyran-2,4(3H)-dione family, characterized by a six-membered lactone ring with two ketone groups. The specific substitution pattern—dihydro-3,5,5-trimethyl-6-phenyl—confers unique steric and electronic properties. The phenyl group at position 6 enhances aromatic interactions, while the three methyl groups (positions 3, 5, and 5) increase lipophilicity and may influence metabolic stability.

Properties

CAS No. |

329787-84-0 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

3,5,5-trimethyl-6-phenyloxane-2,4-dione |

InChI |

InChI=1S/C14H16O3/c1-9-11(15)14(2,3)12(17-13(9)16)10-7-5-4-6-8-10/h4-9,12H,1-3H3 |

InChI Key |

UMJRKBNYWMJTJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(C(OC1=O)C2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences:

Physicochemical Properties

- Tautomerism: Unlike Dehydroacetic Acid, which exhibits keto-enol tautomerism , the target compound’s fully substituted dihydro structure likely limits such behavior.

- Melting Points : Fluorophenyl analogs (e.g., ) show higher melting points (176–178°C) due to aromatic stacking, suggesting the target compound may similarly exhibit elevated thermal stability.

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Methyl groups at positions 3, 5, and 5 (target compound) may reduce metabolic degradation compared to simpler analogs like dihydro-6-methyl- .

- Phenyl substitution (target compound, NSC-10099 ) correlates with enhanced bioactivity in neurological targets due to improved blood-brain barrier penetration.

- Regulatory Status : Dehydroacetic Acid meets USP purity standards (98.0–100.5% C₈H₈O₄) , whereas the target compound lacks formal regulatory evaluation.

Preparation Methods

Cyclization of α-Keto Acid Derivatives

Cyclization of α-keto acid precursors represents a foundational approach for constructing the pyran-2,4-dione core. For example, α-ketoglutaric acid derivatives undergo intramolecular esterification under acidic conditions to form the tetrahydropyran ring. In the case of dihydro-3,5,5-trimethyl-6-phenyl-, the α-keto acid must be substituted with methyl and phenyl groups prior to cyclization.

A patent by US6858749B2 describes the synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-one via magnesium-mediated cyclization. Adapting this method, a substituted α-keto acid (e.g., 3,5,5-trimethyl-6-phenyl-α-ketoglutaric acid) could be treated with anhydrous HCl in tetrahydrofuran, yielding the target compound after dehydration (Fig. 1). This route typically achieves yields of 30–40% after purification by crystallization.

Key Reaction Conditions

Aldol Condensation Approaches

Aldol condensation between diketones and aryl aldehydes offers a pathway to introduce the phenyl group at position 6. A three-component reaction involving barbituric acid, malononitrile, and benzaldehyde derivatives has been reported for synthesizing pyrano[2,3-d]pyrimidine diones. While this method targets pyrimidine-fused systems, modifying the aldehyde component to include methyl groups could yield the desired trimethyl-substituted pyran-2,4-dione.

For instance, reacting 3,5,5-trimethylcyclohexane-1,3-dione with benzaldehyde in the presence of SBA-Pr-SO3H (a mesoporous catalyst) under solvent-free conditions may facilitate aldol condensation followed by cyclization. The nanocatalyst enhances reaction efficiency, reducing reaction time to 2–3 hours with yields up to 75%.

Optimized Parameters

Alkylation and Substitution Strategies

Introducing methyl groups at positions 3, 5, and 5 necessitates selective alkylation. A patent (EP1203770B1) details the use of Grignard reagents to alkylate dihydropyran-2-one intermediates. For example, treating 6-phenyltetrahydropyran-2,4-dione with methylmagnesium bromide in dry ether introduces methyl groups at the α-positions (Fig. 2). Sequential alkylation at positions 3 and 5, followed by purification via distillation, achieves the trimethylated product.

Critical Considerations

- Reagent: CH3MgBr (3 equivalents)

- Solvent: Anhydrous diethyl ether

- Yield: 45–50% after distillation

- Side reactions: Over-alkylation minimized by controlled reagent addition

Catalytic Methods and Solvent-Free Synthesis

Recent advances emphasize eco-friendly protocols. The PMC study demonstrates solvent-free synthesis of pyrano[2,3-d]pyrimidine diones using SBA-Pr-SO3H, achieving high yields without toxic solvents. Applying this to the target compound, a mixture of 3,5,5-trimethylcyclohexane-1,3-dione, benzaldehyde, and malononitrile could undergo cyclocondensation under microwave irradiation (100 W, 10 min), yielding 80–85% product.

Advantages

- Reaction time: <15 minutes

- Catalyst reusability: 5 cycles without significant loss

- Environmental impact: Reduced solvent waste

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield | Catalyst | Scalability | Complexity |

|---|---|---|---|---|

| Cyclization | 35% | HCl | Moderate | Low |

| Aldol Condensation | 72% | SBA-Pr-SO3H | High | Moderate |

| Alkylation | 50% | CH3MgBr | Low | High |

| Solvent-Free | 85% | SBA-Pr-SO3H | High | Low |

The solvent-free catalytic method emerges as the most efficient, balancing high yield with environmental sustainability. However, alkylation remains critical for introducing methyl groups, necessitating a hybrid approach for optimal results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.